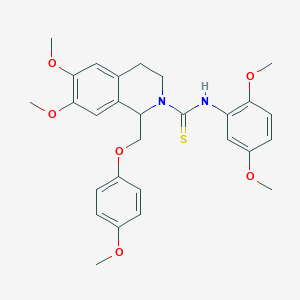

N-(2,5-dimethoxyphenyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Description

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N2O6S/c1-31-19-6-8-20(9-7-19)36-17-24-22-16-27(35-5)26(34-4)14-18(22)12-13-30(24)28(37)29-23-15-21(32-2)10-11-25(23)33-3/h6-11,14-16,24H,12-13,17H2,1-5H3,(H,29,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOZBEREALOWDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=S)NC4=C(C=CC(=C4)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-dimethoxyphenyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a complex organic compound that belongs to the class of isoquinoline derivatives. These compounds have garnered significant interest due to their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. This article provides an overview of the biological activity of this specific compound, supported by data tables and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its pharmacological properties. The following sections detail specific activities and findings.

Anticancer Activity

Several studies have indicated that isoquinoline derivatives exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

- Case Study : In vitro studies demonstrated that the compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 15 µM, indicating potent activity against these cell lines.

Antimicrobial Activity

Isoquinoline derivatives are also noted for their antimicrobial properties:

- Activity Against Bacteria : The compound displayed notable antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : The MIC values were determined to be between 10 to 20 µg/mL for common pathogens such as Staphylococcus aureus and Escherichia coli.

Antioxidant Properties

The antioxidant capacity of the compound was evaluated using various assays:

- DPPH Radical Scavenging Assay : The compound exhibited a scavenging effect on DPPH radicals with an IC50 value of 25 µg/mL.

- Total Antioxidant Capacity : It demonstrated a significant increase in total antioxidant capacity compared to control groups.

Data Table: Summary of Biological Activities

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptotic Pathways : The compound triggers intrinsic apoptotic pathways leading to increased caspase activation.

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer cell survival and proliferation.

- Radical Scavenging : Its structure allows for effective scavenging of free radicals, contributing to its antioxidant effects.

Q & A

Q. What are the optimal synthetic routes for N-(2,5-dimethoxyphenyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves multi-step condensation and cyclization reactions. For example, highlights analogous isoquinoline derivatives synthesized via reductive amination and thiocarbamoylation. Key parameters include:

- Temperature control (e.g., 60–80°C for thiocarbamoyl group introduction).

- Catalytic use of KI/K₂CO₃ for etherification steps (see for analogous protocols).

- Solvent optimization (e.g., DMF for polar aprotic conditions).

Yield improvements may require iterative purification via column chromatography (silica gel, hexane/EtOAc gradient) and monitoring intermediates via TLC .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- ¹H/¹³C NMR : Assign methoxy (δ 3.7–3.9 ppm) and aromatic protons (δ 6.5–7.2 ppm) to confirm substitution patterns ().

- HRMS (ESI) : Validate molecular weight (e.g., [M+H]⁺ peaks with <2 ppm error) ().

- HPLC-PDA : Quantify impurities using gradient elution (e.g., 0.1% TFA in acetonitrile/water) with relative response factors ().

Q. How does the compound’s stability vary under different storage conditions (e.g., light, temperature, pH)?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal stability : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC ().

- Photostability : Expose to UV light (ICH Q1B guidelines); detect thiocarbamoyl group oxidation using FTIR (loss of C=S peak at ~1250 cm⁻¹) ().

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Use crystal structures of target proteins (e.g., PDB IDs) to model interactions with the thiocarbamoyl group.

- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories; validate with MM-PBSA free energy calculations ().

- QSAR modeling : Corlate methoxy substitution patterns (position 2,5 vs. 4) with activity using descriptors like logP and polar surface area ().

Q. How can structural analogs be designed to enhance solubility without compromising activity?

- Methodological Answer :

- Scaffold modification : Replace methoxy groups with hydroxyls (e.g., 2,5-dihydroxyphenyl) to improve hydrophilicity ().

- Prodrug strategies : Introduce phosphate esters at the phenolic oxygen; assess hydrolysis kinetics in simulated biological fluids ().

Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Standardized assays : Replicate studies under identical conditions (e.g., ATP concentration in kinase assays).

- Orthogonal validation : Confirm results using SPR (binding affinity) and cellular viability assays (MTT/WST-1) ().

- Meta-analysis : Compare datasets using ANOVA to identify outliers linked to batch variability ().

Q. How can the compound’s metabolic pathways be elucidated in vitro?

- Methodological Answer :

- Microsomal incubation : Use human liver microsomes (HLMs) with NADPH; profile metabolites via UPLC-QTOF-MS.

- CYP inhibition assays : Identify CYP isoforms involved using isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.